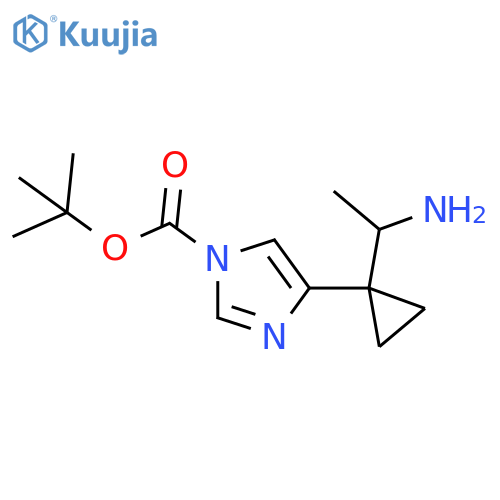

Cas no 2228798-86-3 (tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate)

tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate

- 2228798-86-3

- EN300-1895347

- tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate

-

- インチ: 1S/C13H21N3O2/c1-9(14)13(5-6-13)10-7-16(8-15-10)11(17)18-12(2,3)4/h7-9H,5-6,14H2,1-4H3

- InChIKey: QUCDWUYBVUZCMW-UHFFFAOYSA-N

- SMILES: O(C(C)(C)C)C(N1C=NC(=C1)C1(C(C)N)CC1)=O

計算された属性

- 精确分子量: 251.16337692g/mol

- 同位素质量: 251.16337692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 18

- 回転可能化学結合数: 4

- 複雑さ: 334

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 70.1Ų

tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1895347-1.0g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 1g |

$1742.0 | 2023-06-01 | ||

| Enamine | EN300-1895347-0.25g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 0.25g |

$1604.0 | 2023-09-18 | ||

| Enamine | EN300-1895347-0.5g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 0.5g |

$1673.0 | 2023-09-18 | ||

| Enamine | EN300-1895347-2.5g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 2.5g |

$3417.0 | 2023-09-18 | ||

| Enamine | EN300-1895347-10.0g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 10g |

$7497.0 | 2023-06-01 | ||

| Enamine | EN300-1895347-10g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 10g |

$7497.0 | 2023-09-18 | ||

| Enamine | EN300-1895347-1g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 1g |

$1742.0 | 2023-09-18 | ||

| Enamine | EN300-1895347-5g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 5g |

$5056.0 | 2023-09-18 | ||

| Enamine | EN300-1895347-0.1g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 0.1g |

$1533.0 | 2023-09-18 | ||

| Enamine | EN300-1895347-0.05g |

tert-butyl 4-[1-(1-aminoethyl)cyclopropyl]-1H-imidazole-1-carboxylate |

2228798-86-3 | 0.05g |

$1464.0 | 2023-09-18 |

tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylateに関する追加情報

tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate, identified by the CAS number 2228798-86-3, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of imidazole derivatives, which are widely studied due to their unique chemical properties and biological activities. The structure of this molecule includes a cyclopropane ring, an aminoethyl group, and a tert-butyl ester moiety, all of which contribute to its versatile reactivity and functionalization possibilities.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced catalytic systems and selective functional group transformations. The synthesis typically begins with the preparation of the imidazole core, followed by the introduction of the cyclopropyl and aminoethyl substituents. The final step involves the esterification with tert-butanol to form the carboxylate ester. These methods have been optimized to achieve high yields and excellent stereochemical control, making this compound accessible for further studies.

One of the most intriguing aspects of tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate is its potential in drug discovery. Imidazole derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The presence of the aminoethyl group introduces additional flexibility and hydrogen bonding capabilities, enhancing its bioavailability and target affinity. Recent studies have explored its role as a potential inhibitor of kinases and other enzyme classes, highlighting its therapeutic potential in oncology and neurodegenerative diseases.

In addition to its biological applications, this compound has also found utility in materials science. The cyclopropane ring imparts mechanical strength and rigidity to the molecule, making it a candidate for polymer precursors or advanced materials with tailored mechanical properties. Researchers have investigated its use in self-healing polymers and stimuli-responsive materials, where its unique structure contributes to dynamic covalent bonding networks.

The integration of computational chemistry has further expanded our understanding of this compound's properties. Advanced molecular modeling techniques have been employed to predict its electronic structure, reactivity profiles, and interaction patterns with biological systems. These insights have guided experimental efforts, enabling the design of more efficient synthetic pathways and optimized biological assays.

In conclusion, tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate represents a promising compound at the intersection of organic synthesis, drug discovery, and materials science. Its versatile structure and functional groups make it a valuable tool for addressing complex scientific challenges across multiple disciplines. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a significant role in advancing both academic and industrial endeavors.

2228798-86-3 (tert-butyl 4-1-(1-aminoethyl)cyclopropyl-1H-imidazole-1-carboxylate) Related Products

- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)

- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)

- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)

- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)

- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)

- 1925459-49-9(6-Bromo-4-chloro-5,7-dimethyl-3-nitroquinoline)

- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)

- 1803884-25-4(2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole)

- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)

- 868680-03-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate)